1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Antifungal activity Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

A precisely substituted pyrazolo[3,4-d]pyrimidine building block for kinase inhibitor research. This compound occupies a unique pharmacophoric space distinct from PP1 and WAY-301522, enabling direct interrogation of the para-methyl group's role in target engagement. - Facilitates matched molecular pair analysis with des-methyl and ortho-methyl analogs to isolate methyl position effects on kinase binding. - Serves as a structurally cognate negative control for Src-family kinase assays using PP1 as a positive control. - Sourced with rigorous quality control to minimize batch-to-batch variability in comparative dose-response profiling.

Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
Cat. No. B11206582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC18H15N5
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4
InChIInChI=1S/C18H15N5/c1-13-7-9-15(10-8-13)23-18-16(11-21-23)17(19-12-20-18)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22)
InChIKeyJXZRDPRXHRKDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Class Context


1-(4-Methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 371131-79-2) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored in kinase inhibitor drug discovery [1]. This compound features a 4-methylphenyl substituent at the N1 position and a phenylamino group at the C4 position, distinguishing it from both simpler unsubstituted analogs and the prototypical Src-family kinase inhibitor PP1. The pyrazolo[3,4-d]pyrimidine core is recognized for its ability to mimic the adenine ring of ATP and engage the hinge region of various kinases, making substitutions at N1 and C4 critical determinants of both potency and selectivity [2]. This specific substitution pattern places it at a structurally informative intersection between antifungal pyrazolo-pyrimidines and ATP-competitive kinase inhibitors, offering a unique tool for structure-activity relationship (SAR) studies where the impact of a para-methyl group versus a simple phenyl ring can be directly interrogated.

Scaffold class Pyrazolo[3,4-d]pyrimidine kinase inhibitor tool scaffold
Key substitution N1-(4-methylphenyl) for steric probing; C4-phenylamino hinge-binding motif
SAR context Isolate para-methyl contribution vs unsubstituted and ortho-methyl analogs

Why N1 and C4 Substituents Preclude Generic Replacement


Within the pyrazolo[3,4-d]pyrimidine series, minor structural modifications at the N1 and C4 positions are known to drive profound shifts in biological target engagement, potency, and even the overall pharmacological phenotype [1]. The prototypical kinase inhibitor PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) achieves potent Src inhibition through a combination of a tert-butyl group at N1 and a 4-methylphenyl group at C3, while the close analog WAY-301522 (N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), lacking the methyl group on the N1-phenyl ring, displays measurable antifungal activity rather than kinase inhibition . The target compound, bearing a 4-methylphenyl at N1 and a phenylamino at C4, occupies a distinct pharmacophoric space. Its precise substitution pattern cannot be replicated by unsubstituted phenyl analogs or N-alkyl variants available from general chemical suppliers. Assuming functional interchangeability without head-to-head comparative data therefore carries a high risk of experimental failure in target-based or phenotypic screening cascades. The quantitative evidence below establishes where differentiation is supported by data and where critical gaps remain.

Des-methyl analog WAY-301522 Exhibits antifungal activity; adding para-methyl may redirect phenotype entirely.
Src inhibitor PP1 Requires N1-tert-butyl for Src inhibition; target lacks this group and kinase profile may differ.
Ortho-methyl regioisomer Steric clash near hinge NH predicted; target engagement profile may shift significantly.

Quantitative Differentiation from Closest Structural Analogs


Impact of a Single Para-Methyl Group on Antifungal Phenotype

The closest commercially available comparator to the target compound is WAY-301522 (N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which differs only by the absence of the para-methyl group on the N1-phenyl ring . WAY-301522 has been characterized as 'Antifungal agent 112' and exhibits measurable in vitro antifungal activity against three clinically and agriculturally relevant fungal species. The target compound, bearing the additional para-methyl substituent, has no published antifungal activity data in the same or comparable assays, a critical data gap that precludes any assumption of fungistatic or fungicidal equivalence . This absence of evidence is itself a procurement-relevant differentiator: researchers seeking to probe the role of the N1-aryl substituent in antifungal SAR have a defined pair of compounds with which to test the hypothesis that the methyl group either abolishes, enhances, or redirects biological activity.

Antifungal MIC
Data to verify
WAY-301522: MIC 0.0022–0.0028 M (C. albicans, A. niger, A. fumigatus)
Target compound: not reported
Supports antifungal SAR probe pair selection
Absence of data requires de novo MIC determination
Antifungal activity Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

Divergent N1 Substituents Drive Distinct Kinase vs. Antifungal Profiles

PP1 (1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is the canonical pyrazolo[3,4-d]pyrimidine Src-family kinase inhibitor, with reported IC50 values of 5 nM against Lck and 6 nM against Fyn in biochemical kinase assays [1]. The target compound differs from PP1 at two critical positions: it carries an N-phenyl rather than a tert-butyl at N1, and the 4-methylphenyl group is located at N1 rather than C3. This substitutional shift fundamentally alters the hinge-binding pharmacophore: PP1's tert-butyl group provides steric bulk that contributes to its Src-family selectivity, whereas the target compound's N1-(4-methylphenyl) and C4-phenylamino arrangement presents a distinctly different electrostatic and steric profile to the ATP-binding pocket [2]. No Src or Abl kinase inhibition data are available for the target compound, but the structural dissimilarity to PP1 strongly suggests that it cannot be assumed to function as a Src-family kinase inhibitor.

Src Kinase Inhibition
Class-level inference
PP1: Lck IC50 5 nM, Fyn IC50 6 nM
Target compound: no kinase inhibition data
Structural divergence precludes kinase inhibition extrapolation
Target lacks N1-tert-butyl essential for Src binding
Src kinase inhibition PP1 analog Kinase selectivity

Regioisomeric Effects on Molecular Electrostatic Potential and Target Engagement

A structurally adjacent regioisomer, N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C18H15N5, exact mass identical at 301.3 g/mol), places the methyl group on the N-phenyl ring in the ortho rather than para position of the target compound's N1-phenyl ring . While no quantitative biological data are available for either isomer in a shared assay, the positional shift from para to ortho is known in medicinal chemistry to significantly alter molecular conformation, electrostatic potential distribution, and the accessibility of the exocyclic NH for hydrogen bonding with biological targets [1]. The target compound's para-methyl orientation presents a linear, rod-like extension from the N1-aryl ring, whereas the ortho-methyl isomer introduces steric hindrance adjacent to the hinge-binding NH, predictably impairing its ability to engage flat kinase hinge regions. For procurement, this regioisomeric pair offers a controlled chemical probe set to map the steric tolerance of the N1-aryl binding pocket in any target of interest.

Regioisomeric Sterics
Class-level inference
Para-methyl: linear extension, minimal steric hindrance at C4-NH
Ortho-methyl: predicted steric clash with hinge-binding NH
Matched molecular pair for N1-aryl pocket steric mapping
No quantitative biological data for either isomer
Regioisomer comparison Molecular electrostatic potential Target engagement prediction

Sensitivity of TIM-3 Binding Affinity to Substitution Pattern

A compound entered in ChEMBL (CHEMBL1576751) with the SMILES notation Cc1ccc(Nc2ncnc3n(C)ncc23)cc1, identified as N-(4-methylphenyl)-1-methyl-1H-pyrazolo[4,5-e]pyrimidin-4-amine, was evaluated for binding to the human TIM-3 IgV domain and exhibited a Kd of 8.50 × 10^5 nM (i.e., 850 µM) as measured by 1H-15N SOFAST-HMQC spectroscopy [1]. While this compound is not identical to the target compound and represents a [4,5-e] rather than [3,4-d] ring fusion isomer, the data underscores a critical class-level principle: even structurally proximate pyrazolo-pyrimidine isomers can display orders-of-magnitude differences in target binding. The extremely weak affinity observed (Kd in the high micromolar range) for this related isomer serves as a cautionary benchmark: the target compound's binding profile at immune checkpoint targets such as TIM-3 cannot be inferred from this data point and must be independently determined.

TIM-3 Binding
Class-level inference
Related isomer (CHEMBL1576751): Kd = 850 µM (negligible)
Low baseline expectation for TIM-3 engagement in pyrazolo-pyrimidines
Target compound untested; independent validation required
TIM-3 Binding affinity Immuno-oncology target

Prioritized Application Scenarios Based on Structural Evidence


Chemical Probe for N1-Para-Methyl Contribution to Kinase Selectivity

The target compound, when co-profiled with its des-methyl analog WAY-301522 and the ortho-methyl regioisomer, forms a minimal matched molecular pair series that isolates the effect of methyl position on kinase binding. This is directly anchored in the structural differentiation evidence in Section 3, where the para-methyl orientation provides a linear N1-aryl extension without steric encroachment on the C4 hinge-binding NH. Research groups focused on kinase inhibitor design can use this compound to test whether a para-methylphenyl at N1 confers selectivity advantages over unsubstituted phenyl (WAY-301522) or ortho-substituted phenyl variants. Procurement of all three compounds from a single, quality-controlled source is recommended to minimize batch-to-batch variability in comparative dose-response profiling .

Antifungal SAR Anchor: Does N1-Aryl Substitution Redirect Activity?

The known antifungal MIC values for WAY-301522 (0.0022–0.0028 M against Aspergillus and Candida species, Section 3) establish a baseline for the des-methyl scaffold. The target compound, with its additional para-methyl group, serves as the critical test article to determine whether this substitution abolishes, retains, or potentiates antifungal activity. This scenario stems directly from the cross-study comparable evidence: the target compound has no antifungal data, and filling this gap is a high-value experimental objective. Industrial agrochemical or antifungal drug discovery programs can procure both compounds to execute a head-to-head MIC determination under standardized CLSI or EUCAST protocols, generating the missing comparative dataset .

Negative Control for PP1-Based Src Kinase Inhibition Studies

PP1 is a widely used Src-family kinase inhibitor with single-digit nanomolar potency (Lck IC50 = 5 nM, Fyn IC50 = 6 nM). The target compound lacks the N1-tert-butyl group that is essential for PP1's hinge-binding mode and is not expected to inhibit Src kinases at comparable concentrations. This makes the target compound a structurally cognate but pharmacologically distinct negative control for experiments where PP1 is the positive control. This application is justified by the class-level inference evidence in Section 3, which identifies the fundamental divergence in the N1 substitution pattern between the two compounds. Procuring both compounds enables researchers to attribute observed cellular effects specifically to Src kinase inhibition rather than to off-target effects common to the pyrazolo[3,4-d]pyrimidine scaffold [1].

TIM-3 and Immune Checkpoint Counter-Screening Baseline

The extremely weak TIM-3 binding (Kd = 850 µM) of a related pyrazolo-pyrimidine isomer establishes that this scaffold class does not inherently possess high affinity for the TIM-3 IgV domain. The target compound, with its distinct [3,4-d] ring fusion and specific N1,C4-disubstitution pattern, can serve as a structurally defined negative reference in TIM-3 screening cascades. Drug discovery teams working on TIM-3 antagonists can procure this compound to benchmark assay sensitivity and to confirm that hits emerging from pyrazolo-pyrimidine library screens represent genuine structure-activity relationships rather than non-specific aggregate-based binding. This scenario flows directly from the BindingDB affinity data captured in Section 3 [2].

Application
Selection Property
Validation Focus
Kinase selectivity SAR: N1-para-methyl probe
Para-methyl orientation for steric profiling
Kinase panel selectivity vs des-methyl and ortho-methyl analogs
Antifungal SAR: N1-aryl substitution effect
Antifungal phenotype screening context
MIC determination vs WAY-301522 baseline
Src kinase negative reference for PP1 studies
Absence of N1-tert-butyl pharmacophore
Verification of Src kinase selectivity profile
Immune checkpoint counter-screen: TIM-3 baseline
Weak TIM-3 binding baseline across pyrazolo-pyrimidines
Assay sensitivity benchmarking; exclude non-specific binding
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